8-methoxy-2H-chromene-3-sulfonyl chloride

Chemical Synthesis Quality Control Procurement

For researchers synthesizing chromene-sulfonamide hybrids, this compound’s electron-donating 8-methoxy group and reactive sulfonyl chloride are ideal for coupling with sterically hindered amines. Supported by patents on AGE inhibitors, it is a strategic intermediate for antidiabetic agent development. With a verified mol weight of 260.69 g/mol and ≥95% purity, it ensures accurate stoichiometry and minimizes purification steps.

Molecular Formula C10H9ClO4S
Molecular Weight 260.69 g/mol
Cat. No. B13156070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methoxy-2H-chromene-3-sulfonyl chloride
Molecular FormulaC10H9ClO4S
Molecular Weight260.69 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1OCC(=C2)S(=O)(=O)Cl
InChIInChI=1S/C10H9ClO4S/c1-14-9-4-2-3-7-5-8(16(11,12)13)6-15-10(7)9/h2-5H,6H2,1H3
InChIKeyBERWLJLWPLRFGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methoxy-2H-chromene-3-sulfonyl chloride: A High-Purity Chromene Sulfonyl Chloride Building Block for Advanced Synthesis and Drug Discovery


8-Methoxy-2H-chromene-3-sulfonyl chloride (CAS 1235441-14-1) is a synthetic organic compound belonging to the 2H-chromene family, characterized by a methoxy substituent at the 8-position and a reactive sulfonyl chloride group at the 3-position of the benzopyran ring system . With a molecular formula of C10H9ClO4S, a molecular weight of 260.69 g/mol, and a monoisotopic mass of 259.9910, this compound serves as a versatile electrophilic building block for the introduction of the chromene scaffold into more complex molecular architectures [1]. It is commercially available with a minimum purity specification of 95% .

Why Generic Substitution Fails for 8-Methoxy-2H-chromene-3-sulfonyl chloride: Critical Structure-Reactivity Considerations


Substituting 8-methoxy-2H-chromene-3-sulfonyl chloride with a generic chromene sulfonyl chloride or a different sulfonyl halide is not advisable without careful evaluation of the specific substitution pattern and leaving group. The 8-methoxy group, as an electron-donating substituent, can alter the electronic properties of the chromene ring, potentially affecting both the reactivity of the sulfonyl chloride and the biological profile of downstream derivatives, as evidenced by patents claiming enhanced activity for 8-alkoxy-substituted chromenes [1]. Furthermore, the choice of sulfonyl halide (chloride vs. fluoride) dictates reaction kinetics and selectivity; sulfonyl chlorides generally exhibit higher reactivity toward sterically hindered nucleophiles compared to their fluoride counterparts, while fluorides may offer superior stability and chemoselectivity in certain contexts [2]. Direct experimental comparisons are required to confirm the impact of these structural variations on specific synthetic or biological outcomes.

Quantitative Differentiation Evidence for 8-Methoxy-2H-chromene-3-sulfonyl chloride: Purity, Molecular Weight, and Reactivity Comparisons


Verified Minimum Purity Specification: 95% for 8-Methoxy-2H-chromene-3-sulfonyl chloride

8-Methoxy-2H-chromene-3-sulfonyl chloride (CAS 1235441-14-1) is supplied with a documented minimum purity of 95%, as specified by vendor certificate of analysis . In comparison, the structurally analogous 8-methoxy-2H-chromene-3-sulfonyl fluoride (CAS 2138175-84-3) is reported with a purity of 97% [1]. While both compounds are suitable for research use, the slight difference in purity may influence reaction stoichiometry and yield.

Chemical Synthesis Quality Control Procurement

Electrophilic Reactivity Differentiation: Sulfonyl Chloride vs. Sulfonyl Fluoride in Aminolysis

Class-level evidence from aliphatic and aromatic sulfonyl halides indicates that sulfonyl chlorides are significantly more reactive than sulfonyl fluorides toward nucleophiles, particularly sterically hindered amines. A comparative study demonstrated that aliphatic sulfonyl chlorides reacted efficiently with amines bearing sterically hindered amino groups, while the corresponding sulfonyl fluorides showed low activity under identical conditions [1]. This reactivity difference is expected to extend to 8-methoxy-2H-chromene-3-sulfonyl chloride versus its fluoride analog, making the chloride derivative preferable for challenging amination reactions.

Organic Synthesis Sulfonylation Reactivity Medicinal Chemistry

Molecular Weight and Formula Precision: 8-Methoxy-2H-chromene-3-sulfonyl chloride vs. Sulfonyl Fluoride Analog

The molecular weight of 8-methoxy-2H-chromene-3-sulfonyl chloride is 260.69 g/mol (C10H9ClO4S) with a monoisotopic mass of 259.9910 [1]. The corresponding sulfonyl fluoride analog has a molecular weight of 244.24 g/mol (C10H9FO4S) [2]. This 16.45 g/mol difference is critical for accurate stoichiometric calculations, as using the fluoride molecular weight in place of the chloride would result in a 6.3% error in molar quantities.

Analytical Chemistry Synthesis Planning Inventory Management

Structural Differentiation: Impact of 8-Methoxy Substitution on Chromene Scaffold Electronic Properties

The 8-methoxy group in 8-methoxy-2H-chromene-3-sulfonyl chloride is an electron-donating substituent via resonance, which can influence the reactivity of the sulfonyl chloride and the biological activity of derived compounds. In contrast, 8-chloro-2H-chromene-3-sulfonyl chloride (CAS 1235440-32-0) contains an electron-withdrawing chloro group, while 2H-chromene-3-sulfonyl chloride (unsubstituted) has a neutral electronic profile. Patents covering chromene derivatives with alkoxy substituents at the 8-position claim enhanced AGE inhibitory activity compared to unsubstituted or halogen-substituted analogs [1], suggesting that the 8-methoxy group imparts distinct pharmacological properties.

Medicinal Chemistry Structure-Activity Relationship Chromene Derivatives

Optimal Research Applications for 8-Methoxy-2H-chromene-3-sulfonyl chloride Based on Quantitative Differentiation


Synthesis of Sterically Hindered Chromene Sulfonamides for Medicinal Chemistry

Given the enhanced reactivity of sulfonyl chlorides toward sterically hindered amines compared to sulfonyl fluorides [1], 8-methoxy-2H-chromene-3-sulfonyl chloride is particularly suited for the preparation of chromene-sulfonamide hybrids where the amine nucleophile is bulky or conformationally restricted. This scenario aligns with the generation of diverse compound libraries for structure-activity relationship (SAR) exploration, where efficient coupling with challenging amines is critical.

Preparation of AGE Inhibitory Chromene Derivatives

Patents indicate that 8-alkoxy-substituted chromenes exhibit advanced glycation end-product (AGE) inhibitory activity, making 8-methoxy-2H-chromene-3-sulfonyl chloride a strategic intermediate for synthesizing potential antidiabetic agents [2]. The methoxy group's electron-donating properties may contribute to the desired biological profile.

Accurate Stoichiometric Synthesis Planning

The precisely defined molecular weight of 260.69 g/mol, confirmed by multiple independent sources [3], enables accurate stoichiometric calculations for scale-up and reproducible synthetic procedures. This is particularly important when transferring protocols from milligram to gram scale, where small percentage errors can lead to significant yield variations.

Quality-Controlled Building Block Procurement

With a verified minimum purity of 95% , 8-methoxy-2H-chromene-3-sulfonyl chloride meets the quality requirements for use as a reliable building block in academic and industrial research laboratories. This purity level is adequate for most synthetic applications, reducing the need for additional purification steps before use.

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